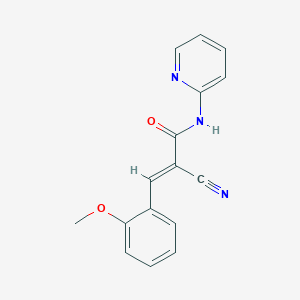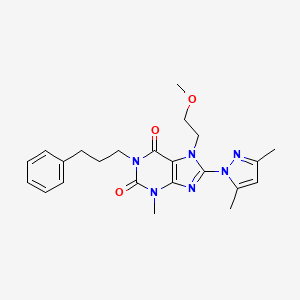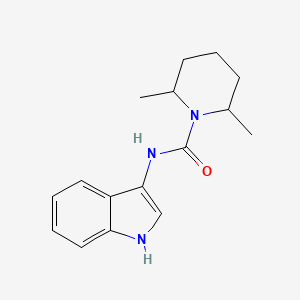
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons.
作用机制
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide binds to TRPV1 at a site that is distinct from the capsaicin-binding site and inhibits its activity by reducing the channel open probability and decreasing the single-channel conductance. The inhibition of TRPV1 by N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is reversible and voltage-dependent, and it does not affect the expression or trafficking of the channel.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been shown to reduce pain and inflammation in various animal models of nociception, including thermal, mechanical, and chemical stimuli. It has also been reported to inhibit the release of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting a potential anti-inflammatory effect. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been tested in different cell types, including sensory neurons, immune cells, and cancer cells, and its effects on cell viability, proliferation, and migration have been studied.
实验室实验的优点和局限性
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is a highly selective inhibitor of TRPV1, which makes it a valuable tool compound for studying the function of this channel in different biological systems. Its potency and specificity allow for the modulation of TRPV1 activity without affecting other ion channels or receptors. However, N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents for its preparation and administration. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may also have off-target effects at high concentrations or prolonged exposure, which should be taken into account when interpreting the results of experiments.
未来方向
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has opened new avenues for the study of TRPV1 and its role in health and disease. Future research may focus on the development of more potent and selective TRPV1 inhibitors, the identification of new TRPV1 modulators, and the elucidation of the mechanisms underlying TRPV1 regulation and function. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may also have potential therapeutic applications in the treatment of pain, inflammation, and other TRPV1-related disorders, and its safety and efficacy should be further evaluated in preclinical and clinical studies.
合成方法
The synthesis of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide involves the reaction of 4-fluoro-2-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanooxan-4-ylamine and difluoromethoxybenzene in the presence of triethylamine to yield N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide. The synthesis method has been reported in several scientific papers and has been optimized to obtain high yields and purity of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide.
科学研究应用
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been used as a tool compound to study the function of TRPV1 in various physiological and pathological processes. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation, and its dysregulation has been implicated in several diseases, including chronic pain, diabetes, and cancer. N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, and its effects have been studied in different animal models and cell types.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-9-1-2-10(11(7-9)22-13(16)17)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUIVRONSFROPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

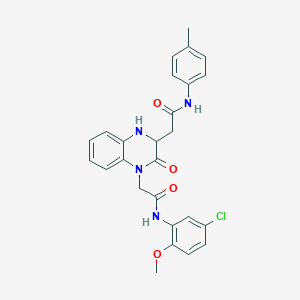
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)
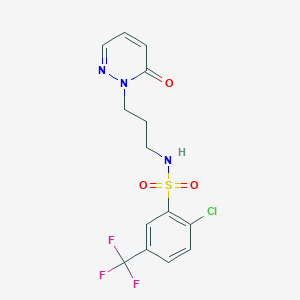
![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)
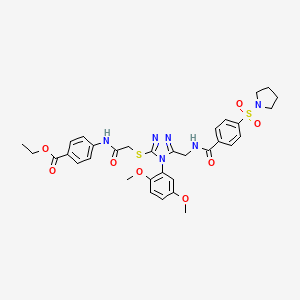
![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)

